2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Functionalization: Introduction of the formamido and methanethioyl groups through nucleophilic substitution and amide formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the formamido and methanethioyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or thiols.
Scientific Research Applications
2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
methyl 2-({[(4-methylphenyl)formamido]methanethioyl}amino)benzoate: Another compound with a similar core structure.
Uniqueness
What sets 2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and the benzothiophene core, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H19N3O2S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(4-methylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-10-6-8-11(9-7-10)16(23)20-18(24)21-17-14(15(19)22)12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,19,22)(H2,20,21,23,24) |
InChI Key |
TWMFAFFPJQXKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origin of Product |
United States |
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